4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Catalog No.
S3555011
CAS No.
452342-99-3
M.F
C13H10F3N
M. Wt
237.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

CAS Number

452342-99-3

Product Name

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]pyridine

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

InChI

InChI=1S/C13H10F3N/c1-9-6-7-17-12(8-9)10-2-4-11(5-3-10)13(14,15)16/h2-8H,1H3

InChI Key

WUGFYOADWKBVKZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Its structure features a pyridine ring substituted with a methyl group and a phenyl group that carries a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity and chemical reactivity. This compound is notable for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding corresponding amine derivatives.
  • Substitution: Nucleophilic substitution reactions are common, allowing for further functionalization of the pyridine ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in either acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide (DMF) is often used for nucleophilic substitution reactions.

Research indicates that 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties. The trifluoromethyl group may enhance its interaction with biological targets, making it a candidate for further investigation in pharmaceutical applications.

The mechanism of action involves the compound's ability to penetrate cell membranes effectively due to its lipophilicity, allowing it to interact with specific enzymes and receptors within cells.

The synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several methods:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves using a boronic acid derivative of the trifluoromethylphenyl group and a halogenated pyridine derivative as starting materials. The reaction is catalyzed by palladium and typically requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
  • Cyclocondensation Reactions: Various cyclocondensation reactions have been reported for synthesizing trifluoromethylpyridines, utilizing trifluoromethyl-containing building blocks .
  • Industrial Production: On a larger scale, continuous flow reactors may be employed to enhance efficiency and yield during synthesis, alongside optimized purification processes.

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine has a wide range of applications:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Biological Research: Investigated for its antimicrobial and anticancer potential.
  • Pharmaceutical Industry: Explored as an intermediate in drug development.
  • Materials Science: Utilized in developing advanced materials and as a catalyst in various

The interaction studies of 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine focus on its binding affinities with various biological targets. The presence of the trifluoromethyl group significantly affects its interaction with enzymes and receptors, potentially altering their activity. Specific studies are ongoing to elucidate these interactions further and understand the compound's pharmacodynamics better .

Several compounds share structural similarities with 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
2-(4-Trifluoromethyl)phenylpyridinePyridine ring with trifluoromethyl phenyl substituentSimpler structure without methyl group
4-TrifluoromethylpyridinePyridine ring directly substituted with trifluoromethylLacks additional phenyl substitution
3-Methyl-2-(4-trifluoromethyl)phenylpyridineMethyl group at the 3-position of pyridineDifferent position of methyl substitution
2,6-Bis(trifluoromethyl)pyridineTwo trifluoromethyl groups on the pyridine ringIncreased electron-withdrawing effects

These compounds highlight the unique features of 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine, particularly its dual substitution pattern which may influence both its chemical reactivity and biological activity differently compared to simpler analogs.

XLogP3

3.8

Dates

Modify: 2023-07-26

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